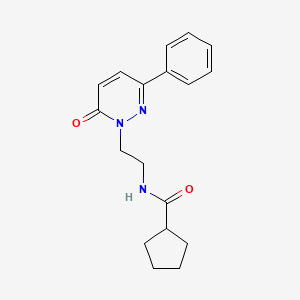![molecular formula C25H20ClN3O2 B2779677 5-benzyl-3-(4-chlorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-55-4](/img/structure/B2779677.png)
5-benzyl-3-(4-chlorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-benzyl-3-(4-chlorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H20ClN3O2 and its molecular weight is 429.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
5-benzyl-3-(4-chlorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline and its derivatives are synthesized through various chemical reactions, often aiming for potential pharmaceutical applications. For instance, compounds with a similar structure have been synthesized with good yield, demonstrating the utility of such molecules in drug discovery. The structural confirmation of these compounds is achieved through techniques like single crystal X-ray diffraction, highlighting their potential in designing drugs with specific molecular targets (Abad et al., 2021). Additionally, synthesis routes for quinoline derivatives, including reaction specifics and yield optimization, have been explored to enhance their applicability in medicinal chemistry (Quiroga et al., 1998).
Molecular Dynamics and Docking Studies
Studies involving molecular dynamics and docking have predicted the anti-cancer activity of quinoline derivatives. Through computational analyses, these molecules have shown significant interactions at the active site regions of targeted proteins, suggesting their potential in cancer therapy. This approach helps in understanding the binding affinities and mechanism of action of these compounds at the molecular level (Abad et al., 2021).
Corrosion Inhibition
Quinoline derivatives have also been explored as corrosion inhibitors for metals. The efficiency of these compounds in protecting metal surfaces against corrosion in acidic environments has been evaluated through various electrochemical methods. This research indicates the potential of quinoline derivatives in industrial applications, where they can serve as cost-effective and efficient corrosion inhibitors (Saraswat & Yadav, 2020).
Optoelectronic Properties
The optoelectronic properties of quinoline derivatives have been studied for their potential applications in photovoltaic devices and other electronic materials. These studies involve the synthesis of novel compounds and the evaluation of their optical and electronic behaviors, aiming to develop new materials for electronic applications (Chen et al., 2010).
Mechanism of Action
Target of Action
Similar compounds, such as quinazoline and triazolo quinazolines, have been found to exhibit antimicrobial, antitubercular, and anti-hiv activities . Therefore, it’s plausible that this compound may also target similar biological systems or pathways.
Mode of Action
Quinazoline derivatives are known to interact with their targets and cause changes that lead to their therapeutic effects . For instance, some quinazoline derivatives inhibit the growth of bacteria, viruses, and other pathogens by interfering with their metabolic processes .
Biochemical Pathways
For instance, some quinazoline derivatives have been found to inhibit the synthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as quinazoline derivatives, have been studied . These studies could provide insights into the likely ADME properties of this compound.
Result of Action
Similar compounds, such as quinazoline derivatives, have been found to exhibit antimicrobial, antitubercular, and anti-hiv activities . Therefore, it’s plausible that this compound may also have similar effects.
Action Environment
Factors such as ph, temperature, and the presence of other substances can influence the action of similar compounds .
Properties
IUPAC Name |
5-benzyl-3-(4-chlorophenyl)-7,8-dimethoxypyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O2/c1-30-22-12-19-21(13-23(22)31-2)29(14-16-6-4-3-5-7-16)15-20-24(27-28-25(19)20)17-8-10-18(26)11-9-17/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPQRYQFCZOPGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NN=C(C3=CN2CC4=CC=CC=C4)C5=CC=C(C=C5)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
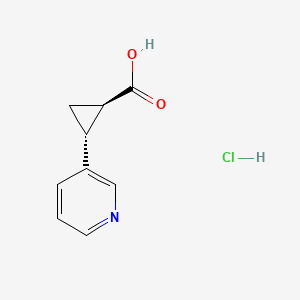

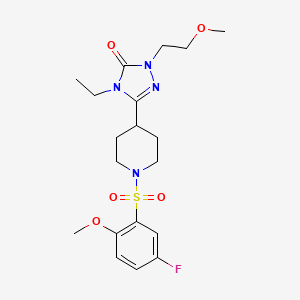
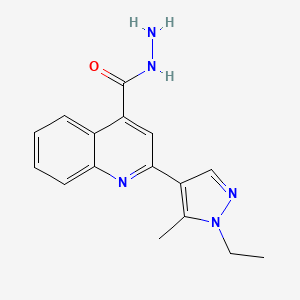
![2-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2779603.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]furan-3-carboxamide](/img/structure/B2779604.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2779607.png)
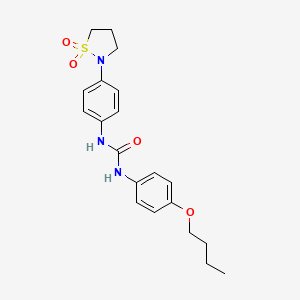
![N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide](/img/structure/B2779611.png)
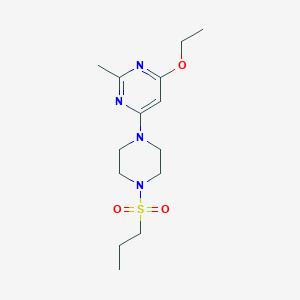
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide](/img/structure/B2779614.png)
![1-[(6-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B2779615.png)
